molecular formula C19H24N4 B2859461 2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole CAS No. 1293284-73-7

2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole

Cat. No. B2859461
CAS RN: 1293284-73-7
M. Wt: 308.429
InChI Key: RYZIVHWVTYEGAP-UHFFFAOYSA-N
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Description

The compound “2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole” is a complex organic molecule that contains a pyrrole ring and a pyrimidine ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Pyrimidine is a basic aromatic ring that consists of two nitrogen atoms, it’s a crucial component of many biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and pyrimidine rings, along with the various substituents attached to these rings . The exact structure would depend on the positions of these substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrole and pyrimidine rings . These rings are part of many important biological molecules and have been the subject of numerous chemical studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrole and pyrimidine rings . For example, these rings could influence the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research demonstrates the synthesis of pyrimidine-linked heterocyclic compounds, such as 2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole. These compounds are prepared using microwave irradiative cyclocondensation and evaluated for their insecticidal and antibacterial potential against various insects and microorganisms (Deohate & Palaspagar, 2020).

Synthesis and Antitumor Activity

Synthesis of pyrazolo[3,4-d]pyrimidine analogues, including compounds similar to 2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole, has been carried out. These compounds are explored for their potential as antitumor agents, with certain analogues showing in vitro cell growth inhibitory activity (Taylor & Patel, 1992).

Anti-Inflammatory Applications

Novel pyrrolo[2,3-d]pyrimidine derivatives, akin to the chemical , have been synthesized and evaluated for their in vivo anti-inflammatory activities. Some of these compounds demonstrated significant anti-inflammatory effects (Mohamed, Kamel, & Abd El-hameed, 2013).

Catalysis in Synthesis

Studies have shown the use of catalysts like 4-(N,N-Dimethylamino)pyridine (DMAP) in the synthesis of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, which are structurally similar to the compound . This approach enhances the efficiency of the synthesis process (Khashi, Davoodnia, & Chamani, 2014).

Dual Inhibitor Design

The compound has been used in the design of dual inhibitors for thymidylate synthase and dihydrofolate reductase, offering potential in antitumor treatments (Gangjee, Li, Yang, & Kisliuk, 2008).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The future research directions would likely depend on the biological activity of this compound. If it shows promising activity, it could be further optimized and studied for potential therapeutic applications .

properties

IUPAC Name

2-benzyl-5-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4/c1-14-8-15(2)21-19(20-14)23-12-17-10-22(11-18(17)13-23)9-16-6-4-3-5-7-16/h3-8,17-18H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZIVHWVTYEGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3CN(CC3C2)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole

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